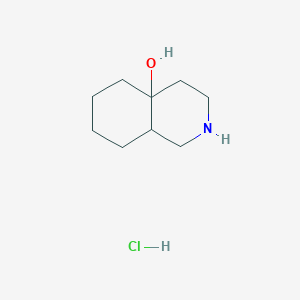

Decahydroisoquinolin-4a-ol hydrochloride

Description

Properties

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFAFIHBCMTKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNCC2C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Decahydroisoquinolin 4a Ol Hydrochloride Analogs

Established Synthetic Pathways for Decahydroisoquinoline (B1345475) Core Structures

The construction of the decahydroisoquinoline framework is a central challenge in the synthesis of its derivatives. Chemists have developed several reliable methods to build this bicyclic system, ranging from classical name reactions to modern multi-component strategies.

Intramolecular Cyclization Approaches (e.g., Bischler-Napieralski Cyclodehydration)

Intramolecular cyclization reactions are a cornerstone for synthesizing isoquinoline (B145761) and its hydrogenated derivatives. The Bischler-Napieralski reaction is a primary example, historically used for the synthesis of 3,4-dihydroisoquinolines, which are precursors to the fully saturated decahydroisoquinoline system. organicreactions.orgwikipedia.org This reaction involves the cyclodehydration of a β-phenylethylamide, typically initiated by a strong dehydrating agent. wikipedia.orgorganic-chemistry.org

The process is an intramolecular electrophilic aromatic substitution. wikipedia.org The mechanism generally proceeds through one of two pathways, depending on the reaction conditions. One proposed mechanism involves a nitrilium ion intermediate, while another involves a dichlorophosphoryl imine-ester. wikipedia.org Common reagents used to facilitate this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgorganic-chemistry.orgnih.gov While the classic reaction requires high temperatures, milder methods have been developed, such as using Tf₂O in the presence of 2-chloropyridine, which allows the reaction to proceed at lower temperatures. nih.gov Subsequent reduction of the resulting dihydroisoquinoline intermediate yields the saturated decahydroisoquinoline scaffold.

Table 1: Reagents for Bischler-Napieralski Type Reactions

| Reagent | Conditions | Notes | Citation |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Refluxing, acidic | Widely used, traditional method. | wikipedia.org |

| Phosphorus pentoxide (P₂O₅) | Refluxing in POCl₃ | Effective for less activated aromatic rings. | wikipedia.org |

| Trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine | Low temperature, then warming | Milder conditions, suitable for sensitive substrates. | nih.gov |

Michael Addition Reactions in Decahydroisoquinoline Synthesis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor (such as an enolate), to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgorganic-chemistry.org This reaction is thermodynamically controlled and is crucial for constructing the carbon skeletons required for more complex molecules. organic-chemistry.org

In the context of decahydroisoquinoline synthesis, the Michael addition is not typically used to form the heterocyclic ring in a single step. Instead, it serves as a key strategic step within a larger multi-step sequence. hbni.ac.in For instance, it can be employed to build a precursor molecule containing the necessary functionality and carbon framework, which then undergoes a subsequent intramolecular cyclization to form the decahydroisoquinoline ring system. The reaction proceeds by nucleophilic attack at the β-carbon of the unsaturated system, followed by protonation to yield a 1,5-dicarbonyl or related structure, which is a versatile intermediate for further transformations. masterorganicchemistry.comlibretexts.org

Multi-step Synthetic Sequences to Decahydroisoquinoline Scaffolds

The synthesis of complex heterocyclic structures like decahydroisoquinolines often necessitates multi-step reaction sequences. rsc.org These sequences combine various chemical transformations to progressively build the target molecule from simpler starting materials. youtube.com Researchers have developed novel multicomponent assembly processes (MCAPs) that allow for the rapid and efficient construction of diverse scaffolds containing a tetrahydroisoquinoline core, which can be further modified to the decahydro- state. nih.govnih.gov

A practical synthetic route to enantiopure 5-substituted cis-decahydroquinolines has been developed that highlights a typical multi-step approach. nih.gov This sequence involves:

A stereoselective cyclocondensation reaction.

Stereoselective hydrogenation of the resulting unsaturated lactam.

Stereoselective reductive cleavage of an oxazolidine (B1195125) ring. nih.gov

Such strategies demonstrate that the assembly of the decahydroisoquinoline scaffold is often achieved through a carefully orchestrated series of reactions, where each step sets the stage for the next, controlling both the connectivity and stereochemistry of the final product. nih.gov

Stereoselective Synthesis and Chiral Resolution of Decahydroisoquinoline Derivatives

Due to the presence of multiple chiral centers in the decahydroisoquinoline scaffold, controlling the stereochemistry is of paramount importance. Chemists utilize two main strategies to obtain enantiomerically pure compounds: asymmetric synthesis and chiral resolution.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a specific stereoisomer directly. wikipedia.org This is often achieved by using chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of a reaction. wikipedia.orgnih.gov

One powerful method is the catalytic asymmetric synthesis, where a small amount of a chiral catalyst, such as (L)-Proline, can induce high enantioselectivity in the formation of complex products. armchemfront.com Another approach involves asymmetric 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines, which can construct tetrahydroisoquinoline derivatives with excellent diastereoselectivity and enantioselectivity (up to >25:1 dr, >95% ee). nih.govresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org This strategy enables the synthesis of a wide array of enantiomerically pure compounds. sigmaaldrich.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Application | Citation |

|---|---|---|---|

| Evans' Oxazolidinones | Alkylation, Aldol (B89426) reactions | General asymmetric synthesis of complex molecules. | nih.gov |

| Ellman's Auxiliary (tert-Butanesulfinamide) | Grignard addition, Haloamide cyclization | Synthesis of chiral amines and 1-benzyl-tetrahydroisoquinoline alkaloids. | researchgate.netscielo.org.mx |

| (S)-Proline | Cascade reaction | Organocatalytic synthesis of stereochemically complex benzoquinolizidine building blocks. | armchemfront.com |

Diastereomeric Salt Formation for Enantiomer Separation

When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. libretexts.orglibretexts.org The most common method for resolution is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture (e.g., a racemic amine or carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral acid or base). fiveable.melibretexts.org

This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities, melting points, and other physical characteristics. libretexts.orgwikipedia.org This difference allows them to be separated by conventional techniques like fractional crystallization. fiveable.me After separation, the individual diastereomers are treated to remove the resolving agent, yielding the pure, separated enantiomers. wikipedia.org

Table 3: Common Chiral Resolving Agents

| Resolving Agent | Class | Resolves | Citation |

|---|---|---|---|

| (+)-Tartaric acid | Chiral Acid | Racemic Bases | libretexts.orglibretexts.org |

| (-)-Malic acid | Chiral Acid | Racemic Bases | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Racemic Bases | libretexts.org |

| Brucine | Chiral Base (Alkaloid) | Racemic Acids | libretexts.org |

Chiral Auxiliary Approaches

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a powerful tool for producing enantiomerically pure compounds, such as specific stereoisomers of decahydroisoquinoline analogs.

Several types of chiral auxiliaries have been successfully employed in the synthesis of related heterocyclic compounds. These include, but are not limited to:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of alkylation and aldol reactions. wikipedia.org

Camphorsultam: Known as Oppolzer's sultam, this auxiliary has proven superior to oxazolidinones in certain applications, such as Michael additions and Claisen rearrangements, by providing high levels of asymmetric induction. wikipedia.org

tert-Butanesulfinamide: Developed by Jonathan A. Ellman, this chiral amine reagent is versatile. It has been successfully used for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids, a class of compounds structurally related to decahydroisoquinolines. researchgate.net The synthesis involves the addition of a Grignard reagent to a sulfinylimine followed by a haloamide cyclization, demonstrating a practical approach to controlling the stereochemistry at the C1 position. researchgate.net

Pseudoephedrine: Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries, particularly in alkylation reactions. wikipedia.org

The general principle involves attaching the auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.com The selection of the optimal auxiliary is critical and often requires screening various candidates and reaction conditions to achieve the desired stereoselectivity. numberanalytics.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Commonly Used For | Reference |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol Reactions | wikipedia.org |

| Oppolzer's Camphorsultam | Michael Additions, Claisen Rearrangements | wikipedia.org |

| Ellman's tert-Butanesulfinamide | Synthesis of Chiral Amines | wikipedia.orgresearchgate.net |

| Whitesell's trans-2-Phenylcyclohexanol | Ene Reactions | wikipedia.org |

| Pseudoephedrine | Alkylation Reactions | wikipedia.org |

Advanced Synthetic Techniques for Decahydroisoquinoline Derivatives

Beyond controlling stereochemistry, modern synthetic chemistry offers a range of techniques to build and modify the decahydroisoquinoline scaffold efficiently.

Functionalization of the decahydroisoquinoline core is essential for creating diverse analogs. N-substitution, the attachment of various groups to the nitrogen atom of the isoquinoline ring, is a common and powerful strategy. A well-established method for achieving this is through reductive amination.

In a typical procedure for synthesizing N-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives, methyl-2-(2-formylphenyl)acetate is reacted with a primary amine (R-NH2). uea.ac.uk The resulting imine intermediate is then reduced in situ. The choice of reducing agent depends on the amine substrate; sodium borohydride (B1222165) is suitable for simple primary amines (H2NCH2R1), while a transfer hydrogenation using ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst may be required for more sterically hindered amines (H2NCHR1R2). uea.ac.uk This is followed by spontaneous cyclization to form the N-substituted isoquinolinone ring system. uea.ac.uk This approach demonstrates high functional group tolerance and allows for the introduction of a wide array of substituents onto the nitrogen atom. uea.ac.uknih.gov

Novel coupling reactions provide powerful and efficient methods for constructing complex molecular architectures from simpler starting materials. These reactions are characterized by their high atom economy and ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. rsc.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are mainstays of modern organic synthesis. youtube.com The Suzuki cross-coupling, for instance, has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates by coupling bromo-substituted quinazolines with boronic esters using a palladium catalyst. mdpi.com The general mechanism involves the oxidative addition of palladium(0) to an organic halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond. mdpi.com

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, offering significant advantages in efficiency and diversity generation. rsc.org Iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines have been developed to synthesize quinoline (B57606) derivatives, highlighting a cost-effective and environmentally friendly alternative to more expensive transition-metal catalysts. organic-chemistry.org

Cycloaddition Reactions: 1,3-dipolar cycloadditions are another powerful tool. For example, the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones can construct complex tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity under mild conditions. nih.gov

Acceptorless Dehydrogenative Coupling (ADC): This strategy uses transition-metal catalysts, such as ruthenium pincer complexes, to couple alcohols with other substrates, forming N-heterocycles with the release of only hydrogen and water as byproducts. rsc.org This sustainable approach has been applied to the synthesis of quinolines and quinazolines. rsc.org

Table 2: Overview of Novel Coupling Reactions in Heterocycle Synthesis

| Reaction Type | Key Reactants | Catalyst Example | Product Class | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organic Halide, Boronic Acid/Ester | Pd(dppf)Cl2 | Biaryls, Conjugated Systems | mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine Imine, Alkene | Chiral Primary Amine | Fused N-Heterocycles | nih.gov |

| 3-Component Coupling | Aldehyde, Alkyne, Amine | Fe(acac)3 | Quinolines, Indolizines | organic-chemistry.org |

| Dehydrogenative Coupling | 2-Aminobenzyl Alcohol, Secondary Alcohol | Ruthenium NNN-Pincer | Quinolines | rsc.org |

Optimization of Chemical Reaction Parameters in Decahydroisoquinoline Synthesis

To move a synthetic route from discovery to practical application, optimization of reaction parameters is essential. This involves systematically varying conditions to maximize yield, purity, and efficiency while minimizing costs and reaction time.

Design of Experiments (DoE) is a statistical approach that allows for the simultaneous variation of multiple factors to map a reaction space efficiently. mt.com This method is superior to the traditional "one variable at a time" (OVAT) approach, as it requires fewer experiments and can identify interactions between different variables. nih.gov

The DoE process involves:

Factor Screening: Identifying the critical reaction parameters (e.g., temperature, concentration, catalyst loading, time) that have the most significant impact on the outcome (e.g., yield, purity). nih.gov

Response Surface Modeling: Using a more focused factorial design (e.g., full factorial or central composite design) to create a mathematical model that describes how the factors influence the response. mt.comchemrxiv.org

Optimization: Using the model to predict the optimal set of conditions to achieve the desired outcome. chemrxiv.org

DoE has been successfully applied to optimize a wide range of chemical transformations, including tandem cyclization reactions and electrochemical syntheses, leading to significant improvements in conversion and yield. chemrxiv.orgnih.gov For the synthesis of decahydroisoquinoline analogs, DoE could be used to optimize key steps such as cyclization or functionalization, ensuring high reproducibility and efficiency. mt.com

Kinetic modeling provides a quantitative understanding of reaction rates, mechanisms, and the influence of different species on the reaction pathway. researchgate.net For complex reactions like the multi-step synthesis of decahydroisoquinoline, understanding the kinetics of each step is crucial for optimization and scale-up.

The dehydrogenation of decalin, the saturated carbocyclic core of decahydroisoquinoline, has been the subject of kinetic studies. researchgate.netnih.gov Researchers have developed Hougen-Watson-type kinetic models that account for the dehydrogenation of both cis- and trans-decalin, their isomerization, and the formation of intermediates like tetralin and the final product, naphthalene. researchgate.net These models consider the adsorption of different components onto the catalyst surface and help in discriminating between rival reaction mechanisms to find parameter values that are both statistically and physicochemically significant. researchgate.net A formal comparison of kinetic equations can determine whether a reaction follows, for example, a 1st or 2nd order rate law, which is fundamental to understanding the underlying mechanism. nih.gov This level of detailed kinetic analysis is invaluable for reactor design and process control in the synthesis of decahydroisoquinoline derivatives.

Decahydroisoquinolin-4a-ol (B2747204) Hydrochloride as a Building Block in Complex Molecule Synthesis

The rigid, bicyclic framework of decahydroisoquinoline and its derivatives, such as decahydroisoquinolin-4a-ol hydrochloride, presents a valuable scaffold for the synthesis of complex molecules. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical feature in the design of biologically active compounds. This section explores the utility of this building block, focusing on its application in combinatorial chemistry and its role as a key intermediate in the synthesis of bioactive compounds, particularly opioid agonists.

Application in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govwikipedia.org This technique is instrumental in drug discovery for identifying new lead compounds. nih.govnih.gov The core principle involves systematically combining a set of building blocks in all possible combinations, often utilizing solid-phase synthesis to simplify the process. wikipedia.orgcombichemistry.com

The decahydroisoquinoline scaffold is an attractive candidate for inclusion in combinatorial libraries due to its conformational rigidity and the potential for functionalization at various positions. Natural products and their derivatives are often used as scaffolds for generating chemically diverse screening libraries. rsc.org The decahydroisoquinoline framework, being a core component of many biologically active alkaloids, fits this profile well. nih.gov

In theory, this compound could serve as a versatile starting material. The hydroxyl and secondary amine groups provide reactive handles for derivatization. For instance, the amine can be acylated or alkylated, while the hydroxyl group can be etherified or esterified with a diverse set of reagents. This would allow for the generation of a large library of analogs.

Despite its potential, a review of the current scientific literature does not provide specific examples of this compound being used as a building block in the generation of large-scale combinatorial libraries. While the principles of combinatorial chemistry are well-established for various heterocyclic systems, the application of this specific compound in this context is not extensively documented in published research. imperial.ac.uknih.govnih.gov

Role as Intermediates in Bioactive Compound Construction (e.g., Opioid Agonists)

The decahydroisoquinoline skeleton is a key structural feature in a number of compounds that interact with the central nervous system. Notably, it serves as a foundational building block in the synthesis of potent opioid receptor agonists and antagonists. Research has demonstrated that derivatives of the decahydroisoquinoline ring system can exhibit high affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

A significant body of research has focused on the synthesis of substituted trans-3-(decahydro-4a-isoquinolinyl)phenols as potential opioid analgesics. nih.gov In these syntheses, the decahydroisoquinoline moiety serves as the core scaffold, which is then elaborated with other chemical groups to modulate biological activity. For example, the introduction of substituents at various positions on the decahydroisoquinoline ring, as well as modifications to the nitrogen atom, has been shown to have a profound impact on both the potency and the receptor selectivity of the resulting compounds. nih.gov

One study detailed the synthesis and pharmacological evaluation of a series of these analogs. nih.gov The findings from this research highlight how the decahydroisoquinoline core is a critical intermediate for constructing these complex bioactive molecules. The substitution pattern on the decahydroisoquinoline ring system was found to be crucial for the antinociceptive activity and the opioid receptor selectivity of the compounds. nih.gov

The table below summarizes the activity of selected N-substituted analogs from this study, illustrating the role of the decahydroisoquinoline scaffold in the development of opioid agonists.

| Compound ID | N-Substituent | Antinociceptive Potency (ED₅₀ mg/kg, sc) | Receptor Selectivity |

| N-Methyl Analog | -CH₃ | Not explicitly stated, but noted for greater μ-receptor selectivity. | μ-selective agonist |

| N-Cyclopropylmethyl Analog | -CH₂-c-C₃H₅ | Not explicitly stated, but noted for greater κ-receptor selectivity. | κ-selective agonist |

| Axial 8-methyl-6-exocyclic methylene (B1212753) isoquinoline (20) | Not specified in abstract | 0.05 | Potent antinociceptive agent |

| Equatorial 8-methyl isomer (16) | Not specified in abstract | 3.3 | Significantly less potent than axial isomer |

Data sourced from a study on substituted trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols. nih.gov

This research underscores the importance of the decahydroisoquinoline scaffold as a key intermediate. By modifying this core structure, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired effects, such as enhanced potency or specific receptor interactions. The development of these opioid agonists from decahydroisoquinoline-based intermediates is a clear example of how this building block is utilized in the construction of complex, bioactive compounds. nih.gov

Chemical Reactivity and Transformation Studies of Decahydroisoquinolin 4a Ol Hydrochloride

Mechanistic Investigations of Decahydroisoquinolin-4a-ol (B2747204) Hydrochloride Reactions

The reactivity of decahydroisoquinolin-4a-ol hydrochloride is intrinsically linked to the protonated secondary amine and the tertiary alcohol. The hydrochloride salt form implies that the nitrogen atom is protonated, rendering it less nucleophilic than its free base counterpart, decahydroisoquinolin-4a-ol. Consequently, reactions involving the nitrogen atom often necessitate a preliminary deprotonation step, typically achieved by treatment with a base, to liberate the lone pair of electrons on the nitrogen.

Mechanistic studies have largely focused on the broader class of decahydroisoquinolines, particularly in the context of their ability to form protic ionic liquids (PILs). The formation of these PILs involves the transfer of a proton from a Brønsted acid to the basic nitrogen atom of the decahydroisoquinoline (B1345475) ring. This protonation is a fundamental acid-base reaction, and the resulting ionic character and physicochemical properties of the product are highly dependent on the extent of this proton transfer and the nature of the counter-ion provided by the acid.

Investigations into these PILs have revealed that the choice of the Brønsted acid significantly influences the properties of the resulting salt. For instance, the formation of PILs from decahydroisoquinoline and various acids demonstrates a range of ionicities, from "poor" to "good" and even "superionic" behavior, as assessed by Walden plots. This variability is attributed to the degree of proton transfer from the acid to the amine.

Derivatization and Functional Group Interconversions

The decahydroisoquinoline scaffold, with its secondary amine and hydroxyl group, is amenable to a range of derivatization reactions, enabling the synthesis of a diverse array of functionalized molecules.

The secondary amine of decahydroisoquinoline is a key site for functionalization, most notably through N-alkylation. To achieve this, the hydrochloride salt must first be neutralized to the free base to render the nitrogen nucleophilic. Standard N-alkylation procedures can then be employed. A general approach involves the reaction of the free base with an alkyl halide (such as an alkyl iodide or bromide) in the presence of a non-nucleophilic base to scavenge the newly formed hydrohalic acid.

Alternatively, reductive amination provides another route to N-alkylated products. This would involve the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ, commonly using reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. While specific examples for this compound are not extensively detailed, these are standard and reliable methods for the N-alkylation of cyclic secondary amines.

The decahydroisoquinoline framework can serve as a scaffold for the synthesis of peptidomimetics, molecules that mimic the structure and function of peptides. The secondary amine provides a convenient attachment point for amino acids or peptide fragments. The synthesis of such conjugates typically involves standard peptide coupling protocols.

In a typical procedure, the carboxylic acid group of an N-protected amino acid is activated, for example, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This activated species is then reacted with the free base form of decahydroisoquinolin-4a-ol to form an amide bond. Subsequent deprotection of the amino acid's N-terminus allows for the stepwise assembly of a peptide chain onto the decahydroisoquinoline core. This approach allows for the creation of novel structures with potential applications in medicinal chemistry, as the decahydroisoquinoline moiety can impart conformational rigidity and altered pharmacokinetic properties to the resulting peptidomimetic. The conjugation of amino acids to heterocyclic motifs has been shown in some cases to enhance biological activity and improve properties such as solubility and cell permeability.

Further synthetic modifications can lead to the construction of more complex fused heterocyclic systems. For example, the elaboration of the decahydroisoquinoline skeleton to form a pyrrolooctahydroisoquinoline system would involve the formation of a new five-membered ring fused to the existing bicyclic structure. A plausible synthetic strategy could involve the N-alkylation of the decahydroisoquinoline nitrogen with a reagent containing a masked aldehyde or a group that can be converted into an electrophile.

For instance, N-alkylation with a 2,2-dimethoxyethyl halide, followed by acidic hydrolysis to unmask the aldehyde, would yield an N-substituted amino aldehyde. This intermediate could then undergo an intramolecular cyclization and reduction, or a Pictet-Spengler-type reaction if an appropriate activating group is present on the decahydroisoquinoline ring, to form the desired fused pyrrolidine (B122466) ring. The specifics of such a transformation would be highly dependent on the stereochemistry of the starting decahydroisoquinoline and the reaction conditions employed.

Beyond the inherent nitrogen and oxygen atoms, further heteroatom functionalization can be explored to modify the properties of the decahydroisoquinoline scaffold. The hydroxyl group at the 4a-position is a tertiary alcohol, which can be a challenging site for direct substitution reactions due to steric hindrance. However, it could potentially be converted into a better leaving group, for example, by tosylation or mesylation, to facilitate nucleophilic substitution, although elimination reactions might be a competitive pathway.

Functionalization can also be envisioned at the carbon skeleton through methods such as C-H activation, although this would likely require the use of transition metal catalysts and directing groups to achieve regioselectivity. The introduction of heteroatoms like sulfur or phosphorus would necessitate multi-step synthetic sequences, potentially starting with the creation of a reactive handle, such as a double bond or a carbonyl group, on the decahydroisoquinoline ring.

Protonation and Ionic Liquid Formation Based on Decahydroisoquinoline

The protonation of the basic nitrogen in decahydroisoquinoline by various Brønsted acids has been studied to create protic ionic liquids (PILs). wikipedia.org These are a subclass of ionic liquids formed by the transfer of a proton from a Brønsted acid to a Brønsted base. The resulting PILs derived from decahydroisoquinoline (DHiQ) exhibit a wide range of ionicities, depending on the acid used. wikipedia.org

A study on DHiQ-based PILs revealed that the "superfragile" character of the parent DHiQ molecule is significantly suppressed upon its conversion to an ionic liquid. wikipedia.org Fragility is a measure of how rapidly the viscosity of a liquid changes as it approaches its glass transition temperature. The fragility index (m) of DHiQ was found to be 128, which is very high, while the resulting PILs had m values in the range of 45-91. wikipedia.org The PIL formed with hydrogensulfate as the anion was found to have the lowest fragility (m = 45) and exhibited superionic behavior. wikipedia.org This low fragility and high proton conductivity are attributed to the formation of an extensive hydrogen bond network by the hydrogensulfate anion. wikipedia.org

The properties of these PILs are directly related to the degree of proton transfer from the acid to the decahydroisoquinoline base. "Good" PILs, where proton transfer is more complete, have fragility values similar to typical aprotic ionic liquids (m = 60-80). wikipedia.org In contrast, "poor" PILs, with weaker proton transfer, retain some of the fragile character of the parent decahydroisoquinoline. wikipedia.org

Physicochemical Properties of Decahydroisoquinoline-Based Protic Ionic Liquids

| Brønsted Acid Used | Anion | Fragility (m) | Ionicity Classification |

| Bis(trifluoromethane)sulfonimide | [NTf2]⁻ | 91 | Good IL |

| Trifluoromethanesulfonic acid | [CF3SO3]⁻ | 74 | Good IL |

| Nitric acid | [NO3]⁻ | 64 | Good IL |

| Hydrogensulfate | [HSO4]⁻ | 45 | Superionic |

| Dichloroacetic acid | [Cl2CHCOO]⁻ | 80 | Poor IL |

This table summarizes the fragility and ionicity of various protic ionic liquids formed from decahydroisoquinoline and different Brønsted acids, based on data from a study on their physicochemical properties. wikipedia.org

Studies on Protic Ionic Liquids Derived from Decahydroisoquinoline

Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. chalmers.se The resulting salt, if it has a low melting point (typically below 100°C), is classified as a PIL. Research has extensively explored the formation of PILs from decahydroisoquinoline (DHiQ) by reacting it with various Brønsted acids. researchgate.netnih.gov These studies reveal that the physicochemical properties of the resulting PILs, such as ionicity and fragility, are highly dependent on the choice of the acid. researchgate.netnih.gov

Influence of the Brønsted Acid on Ionicity and Fragility

The ionicity of a PIL, a measure of the degree of proton transfer from the acid to the base, can be assessed using a Walden plot. Studies on DHiQ-based PILs have demonstrated a wide spectrum of ionicities, ranging from "poor" to "good" and even "superionic," depending on the acid used. researchgate.netnih.gov This variability is attributed to the extent of proton transfer.

Fragility, a concept that describes the deviation of the temperature dependence of viscosity from Arrhenius behavior, is another crucial parameter for characterizing PILs. The parent molecule, DHiQ, is known to be an extremely "superfragile" liquid, with a high fragility index (m = 128). researchgate.netnih.gov However, upon its conversion to a PIL, a significant decrease in fragility is observed, with values ranging from 45 to 91. researchgate.netnih.gov This indicates that the formation of the ionic liquid structure fundamentally alters the dynamic properties of the material.

A notable finding is the correlation between ionicity and fragility in DHiQ-based PILs. researchgate.netnih.gov "Good" PILs, with a high degree of proton transfer, exhibit fragilities similar to typical aprotic ionic liquids (m = 60–80). researchgate.netnih.gov In contrast, "poor" PILs, where proton transfer is less complete, retain some of the fragile character of the parent DHiQ. researchgate.netnih.gov

The table below summarizes the fragility (m) and ionicity classification for various protic ionic liquids derived from decahydroisoquinoline (DHiQ) and different Brønsted acids.

| Brønsted Acid Anion | Fragility (m) | Ionicity Classification |

| HSO₄⁻ | 45 | Superionic |

| CF₃SO₃⁻ | 60-80 (typical) | Good IL |

| Various others | 45-91 | Poor to Good IL |

Hypothesized Behavior of this compound

Investigation of Intermolecular Interactions in Decahydroisoquinoline-Based Systems

The intermolecular interactions within decahydroisoquinoline-based systems are crucial in dictating their macroscopic properties, including their structure and dynamics. The formation of protic ionic liquids from DHiQ introduces strong electrostatic and hydrogen bonding interactions that are not as prevalent in the neutral parent molecule.

Role of Hydrogen Bonding

A key finding in the study of DHiQ-based PILs is the significant role of the hydrogen bond network. researchgate.netnih.gov For instance, the DHiQ-based PIL with the hydrogensulfate (HSO₄⁻) anion exhibits superionic behavior and the lowest reported fragility (m = 45) for any protic or aprotic ionic liquid. researchgate.netnih.gov This exceptional behavior is attributed to the extensive and robust hydrogen bond network established by the hydrogensulfate anion, which facilitates efficient proton transport and leads to a less fragile liquid. researchgate.netnih.gov

Inference for this compound

For this compound, the potential for intermolecular interactions is even more pronounced due to the presence of the hydroxyl group in addition to the ammonium (B1175870) proton and the chloride anion. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of more complex and potentially stronger hydrogen bond networks.

The primary intermolecular interactions expected in a system of this compound would include:

Ion-Ion Interactions: Strong electrostatic forces between the protonated decahydroisoquinolinium cation and the chloride anion.

Hydrogen Bonding:

Between the N-H proton of the cation and the chloride anion or the oxygen of the hydroxyl group of a neighboring molecule.

Between the O-H proton of the hydroxyl group and the chloride anion or the nitrogen/oxygen of a neighboring molecule.

These extensive intermolecular interactions would likely lead to a highly structured system with a relatively high melting point compared to the parent DHiQ molecule. The nature and strength of these interactions would be the primary determinants of the material's physical state, solubility, and potential as a component in materials science applications.

Biological Activity Mechanisms and Structure Activity Relationships of Decahydroisoquinoline Compounds

General Mechanisms of Action of Decahydroisoquinoline (B1345475) Compounds

Decahydroisoquinoline and its related isoquinoline (B145761) alkaloids represent a large and diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their wide-ranging pharmacological properties. mdpi.comnih.gov These compounds are common in the plant kingdom and have been developed as lead compounds in drug discovery. nih.gov

The biological activities of decahydroisoquinoline derivatives are broad, encompassing interactions with the central nervous system, as well as antimicrobial and antifungal effects. mdpi.comnuph.edu.ua Their mechanisms of action are closely tied to their specific structural features, including the substituents on the nitrogen atom and the stereochemistry of the ring system. nih.gov These structural variations influence how the molecules interact with biological targets such as G-protein-coupled receptors (GPCRs), enzymes, and microbial cell structures. researchgate.netnih.gov For instance, the isoquinoline ring system is a core component in numerous compounds with activities including antitumor, anti-HIV, anti-inflammatory, and antimicrobial effects. mdpi.com The saturated decahydroisoquinoline core provides a flexible yet stable template for creating compounds that can precisely fit into the binding pockets of various biological receptors, leading to specific pharmacological responses.

Opioid Receptor Interactions and Modulation

A significant area of research for decahydroisoquinoline derivatives has been their interaction with opioid receptors (mu, delta, and kappa), which are key targets for pain management. nih.govmdpi.com The development of ligands with mixed agonist/antagonist profiles at these receptors is a promising strategy for creating analgesics with fewer side effects like tolerance and dependence. nih.govnih.gov

The functional activity of decahydroisoquinoline-based compounds at opioid receptors can be either agonistic (receptor activation) or antagonistic (receptor blockade), depending on their specific chemical structure. researchgate.netarizona.edumdpi.com For example, studies on trans-3-(decahydro-4a-isoquinolinyl)phenols have identified compounds that act as mu- and kappa-receptor agonists. nih.gov

The nature of the substituent on the nitrogen atom (N-substituent) is a critical determinant of whether a compound will act as an agonist or an antagonist. In many opioid ligand scaffolds, including morphinans, an N-methyl group often results in agonist activity, while larger groups like N-cyclopropylmethyl can confer antagonist properties. nih.gov This principle has been applied to decahydroisoquinoline derivatives to modulate their functional outcomes at opioid receptors. Research has also focused on developing multifunctional ligands that combine opioid agonism with antagonism at other receptors, such as the neurokinin-1 receptor (NK1R), to achieve better therapeutic profiles. arizona.edu

Table 1: Functional Activity of Selected Opioid Ligands This table is representative of general findings in opioid ligand research and not specific to Decahydroisoquinolin-4a-ol (B2747204) hydrochloride for which detailed public data is limited.

| Compound Class | N-Substituent | Primary Activity | Receptor Target |

|---|---|---|---|

| Morphinans | Methyl | Agonist | Mu |

| Pyridomorphinans | Cyclopropylmethyl | Agonist/Antagonist | Mu/Delta |

| Benzomorphans | Phenethyl | Agonist | Mu |

| Indolomorphinans | - | Delta-Agonist | Delta |

The selectivity of decahydroisoquinoline ligands for kappa (κ), delta (δ), or mu (μ) opioid receptor subtypes is a key focus of drug design. nih.govnih.gov High selectivity can lead to more targeted therapeutic effects and fewer side effects. For instance, selective κ-opioid receptor antagonists are being investigated for treating depression and substance abuse disorders. nih.gov

Research has led to the development of highly potent and selective tetrahydroisoquinoline-based κ-opioid receptor antagonists. nih.gov One such compound, (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 12 ), demonstrated a Ke value of 0.37 nM for the κ-receptor and was 645-fold more selective for κ over μ and over 8100-fold selective over δ receptors. nih.gov Similarly, studies on trans-3-(decahydro-4a-isoquinolinyl)phenols showed that analogues with an N-cyclopropylmethyl substituent had greater κ-receptor selectivity, while N-methyl derivatives favored μ-receptor selectivity. nih.gov The introduction of a 6-exocyclic methylene (B1212753) group into this system enhanced both antinociceptive activity and κ-opioid receptor selectivity. nih.gov

Table 2: Opioid Receptor Subtype Selectivity of Representative Ligands This table includes data for various isoquinoline derivatives to illustrate selectivity principles.

| Compound | κ Opioid Receptor (Ke, nM) | μ Opioid Receptor (Ke, nM) | δ Opioid Receptor (Ke, nM) | Selectivity (κ vs μ / κ vs δ) |

|---|---|---|---|---|

| Compound 12 (4-Me-PDTic) nih.gov | 0.37 | 239 | >3000 | 645x / >8100x |

| PDTic nih.gov | 0.64 | 154 | >10000 | 241x / >15625x |

| TK10 (NMF) mdpi.com | Functions as a mixed-action agonist at both kappa and delta opioid receptors. |

The structure-activity relationship (SAR) of decahydroisoquinoline-based opioid ligands is heavily influenced by two main factors: the nature of the N-substituent and the stereochemistry of the molecule. nih.govnih.gov

N-Substituents: The group attached to the nitrogen atom in the decahydroisoquinoline ring plays a crucial role in determining affinity, selectivity, and efficacy at opioid receptors. nih.gov For many opioid scaffolds, modifying the N-substituent can switch a compound's activity from an agonist to an antagonist. nih.govnih.gov For example, in a series of (−)-cis-N-normetazocine derivatives, changing the N-substituent from a methyl group (agonist) to larger alkyl groups like ethyl or propyl introduced antagonist activity. nih.gov In the context of decahydroisoquinolines, N-cyclopropylmethyl groups tend to confer kappa-receptor selectivity, whereas N-methyl groups favor mu-selectivity. nih.gov

Stereochemistry: The spatial arrangement of atoms is critical for how a ligand fits into a receptor's binding site. For decahydroisoquinolines, which have multiple chiral centers, stereochemistry significantly impacts biological activity. wikipedia.org Studies on decahydro-4a-isoquinolinyl)phenols revealed that the position of substituents on the ring system is vital. For instance, 7-substituted compounds were found to be significantly less potent than their 6-substituted counterparts. nih.gov Furthermore, the orientation of a methyl group at the 8-position had a dramatic effect on potency, with the axial isomer being nearly 66 times more potent than the equatorial isomer in an antinociceptive assay. nih.gov

The "Message-Address Concept" is a theoretical framework used in the design of selective opioid ligands. nih.gov This model proposes that a ligand's structure contains two distinct components: a "message" element and an "address" element. nih.gov

The "Message": This is a pharmacophore common to a class of ligands that is responsible for triggering the biological effect (efficacy). For opioid ligands, this is often a tyramine-like moiety that is recognized by all opioid receptor subtypes. nih.govnih.gov

The "Address": This is a unique structural part of the ligand that interacts with non-conserved regions of the receptor, providing selectivity for a specific receptor subtype (e.g., μ, δ, or κ). nih.gov

The crystal structures of the opioid receptors have provided a structural validation for this concept, showing a conserved binding pocket for the "message" portion and a more divergent upper region that binds the "address" portion, conferring subtype selectivity. nih.gov This concept has guided the design of selective ligands. For example, the selective delta opioid receptor antagonist, naltrindole, was instrumental in designing the agonist (±)TAN-67 based on the message-address concept. nih.gov This framework allows medicinal chemists to rationally design new decahydroisoquinoline derivatives with desired selectivity and activity profiles by modifying the "address" part of the molecule while retaining the essential "message" pharmacophore.

Antimicrobial and Antifungal Mechanisms

The isoquinoline scaffold is present in many natural alkaloids, like berberine, known for their antimicrobial properties. nih.gov This has prompted research into the antimicrobial and antifungal potential of synthetic isoquinoline derivatives, including the decahydroisoquinoline series. researchgate.netjlu.edu.cn

The proposed mechanisms for the antifungal activity of isoquinoline derivatives often involve the disruption of the fungal cell membrane. researchgate.netnih.gov Studies on novel tetrahydroisoquinoline derivatives have shown that active compounds can increase the permeability of the cell membrane and induce the accumulation of reactive oxygen species (ROS), leading to cell death. researchgate.net In some cases, these compounds act by inhibiting essential fungal enzymes. For example, some derivatives have been found to inhibit laccase or succinate (B1194679) dehydrogenase (SDH), crucial enzymes in fungal metabolic pathways. researchgate.netresearchgate.net

Similarly, the antibacterial action of related quinone derivatives has been attributed to their ability to intercalate into bacterial DNA, generate oxidative stress, or inhibit key enzymes. nih.gov For instance, some pyrimidoisoquinolinquinones exhibit potent activity against multidrug-resistant Gram-positive bacteria like MRSA by mechanisms that may involve targeting the bacterial cell envelope or metabolic pathways. nih.gov While specific studies on Decahydroisoquinolin-4a-ol hydrochloride are not widely available, the broader class of isoquinoline compounds demonstrates significant potential as antimicrobial agents through mechanisms that disrupt fundamental cellular processes. nih.govnih.gov

Table 3: Antifungal Activity of Representative Isoquinoline/Quinoline (B57606) Derivatives

| Compound Series | Target Organism | Observed EC50 / MIC | Proposed Mechanism |

|---|---|---|---|

| Tetrahydroisoquinoline Derivatives researchgate.net | Rhizoctonia solani | EC50 = 0.046 µg/mL | Increased cell membrane permeability |

| Tetrahydroisoquinoline Derivatives researchgate.net | Valsa mali | EC50 = 5.37 µg/mL | Laccase inhibition |

| Isoquinoline Derivatives jlu.edu.cn | Physalospora piricola | Inhibition rate of 93% at 50 mg/L | Not specified |

| Quinoline Derivatives nih.gov | Sclerotinia sclerotiorum | EC50 = 0.52 µg/mL | Cell membrane disruption, increased permeability |

Enzymatic Inhibition Pathways (e.g., Δ8,7-Isomerase in Ergosterol (B1671047) Biosynthesis)

While specific studies on the enzymatic inhibition of Δ8,7-Isomerase in the ergosterol biosynthesis pathway by this compound are not extensively documented in publicly available literature, the broader class of quinoline and isoquinoline derivatives has been shown to interact with and inhibit various enzymes. For instance, certain quinoline-based compounds have been identified as inhibitors of enzymes that act on DNA, such as DNA methyltransferases. mdpi.com Inhibition of such enzymes can disrupt cellular processes and is a key mechanism in the action of several therapeutic agents.

Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition, by binding to the enzyme's active site or allosteric sites, thereby reducing its catalytic activity. scielo.brresearchgate.net In the context of antifungal drug development, the ergosterol biosynthesis pathway is a critical target. Inhibition of enzymes like Δ8,7-Isomerase disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to fungal cell death. While morpholines are a known class of compounds that inhibit this enzyme, the potential of decahydroisoquinoline derivatives in this area presents an avenue for further research.

Broad-Spectrum Antibacterial and Antifungal Effects

Derivatives of quinoline and isoquinoline have demonstrated notable antibacterial and antifungal properties. nih.govresearchgate.net For example, certain quinolone derivatives are known for their broad-spectrum antibacterial activity. nih.gov Similarly, various heterocyclic compounds, including those with structures related to isoquinoline, have shown efficacy against different bacterial and fungal strains. nih.govnih.govnih.govnih.gov The ethanolic extract of Salsola kali, containing various bioactive compounds, has exhibited significant antibacterial and antifungal activity against pathogenic strains. nih.gov

The mechanisms underlying these antimicrobial effects can be multifaceted, including the disruption of cell wall synthesis, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. The structural features of these compounds, such as the presence of specific functional groups and their spatial arrangement, play a crucial role in their antimicrobial potency.

Table 1: Examples of Antimicrobial Activity in Heterocyclic Compounds

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| Coumarin triazole hydrochlorides | Fungi | Strong antifungal activity | nih.gov |

| Salsola kali extract | Pectobacterium carotovorum | Strong antibacterial activity | nih.gov |

| Thiazole derivatives | Candida glabrata | Antifungal activity (MIC: 31.25 µg/ml) | nih.gov |

SAR Studies on Alkyl Chain Length in N-Alkyl Decahydroisoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For N-alkyl derivatives of heterocyclic compounds, the length and nature of the alkyl chain can significantly impact potency and selectivity. While specific SAR studies on N-alkyl decahydroisoquinoline derivatives are not widely reported, research on analogous structures provides valuable insights. For instance, SAR studies on 5-alkylaminolquinolines as CRF1 receptor antagonists have demonstrated that variations in the alkyl substituents have a profound effect on their activity. mdpi.com

Similarly, quantitative structure-activity relationship (QSAR) analyses of 1-aryl-tetrahydroisoquinoline analogs have been used to develop predictive models for their anti-HIV activities, highlighting the importance of substitutional patterns for receptor-drug interactions. mdpi.com Such studies often reveal that an optimal alkyl chain length exists for maximal biological activity, with either shorter or longer chains leading to decreased efficacy. These findings underscore the importance of fine-tuning the lipophilicity and steric properties of the N-substituent to achieve desired pharmacological effects.

Anti-Cancer Mechanistic Research

The isoquinoline scaffold is a key component of many compounds with demonstrated anti-cancer properties. nih.gov Research into the mechanisms of action of these derivatives has unveiled a variety of pathways through which they exert their cytotoxic effects on cancer cells.

Induction of Apoptosis and DNA Fragmentation Pathways

A significant mechanism of anti-cancer activity for many isoquinoline derivatives is the induction of apoptosis, or programmed cell death. This is often accompanied by DNA fragmentation, a hallmark of apoptosis. For example, a synthetic isoquinoline chalcone (B49325) derivative has been shown to induce apoptosis in Ehrlich solid carcinoma-bearing mice by generating oxidative stress and causing DNA damage. nih.govnih.gov This leads to the upregulation of pro-apoptotic genes like p53 and Bax. nih.govnih.gov

Similarly, other studies on related heterocyclic compounds have demonstrated their ability to induce apoptosis through various signaling pathways. mdpi.commdpi.com The cleavage of poly (ADP-ribose) polymerase (PARP) and activation of caspases are common events in the apoptotic cascade initiated by these compounds. mdpi.com

Table 2: Apoptosis Induction by Isoquinoline-Related Compounds

| Compound Type | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Isoquinoline chalcone derivative | Ehrlich solid carcinoma | Increased DNA fragmentation, upregulated p53 and Bax | nih.govnih.gov |

| 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose | Cisplatin-resistant lung cancer cells | Induced DNA fragmentation, cleavage of caspases and PARP | mdpi.com |

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anti-cancer drugs. nih.gov Several isoquinoline and quinoline derivatives have been identified as tubulin polymerization inhibitors. rsc.orgnih.govdovepress.comnih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis. rsc.orgnih.govdovepress.comnih.gov

For instance, novel dihydroquinolin-4(1H)-one derivatives have been shown to be potent tubulin polymerization inhibitors with significant antiproliferative activities against various cancer cell lines. dovepress.com The inhibitory concentration (IC50) for tubulin polymerization for some of these compounds is in the low micromolar range. dovepress.com

Cell Cycle Arrest Mechanisms

The ability to halt the cell cycle is another key anti-cancer mechanism of isoquinoline derivatives. Many of these compounds induce cell cycle arrest, most commonly at the G2/M phase. mdpi.com This arrest prevents cancer cells from proceeding through mitosis and proliferating.

For example, novel tetrahydro- nih.govtriazolo[3,4-a]isoquinoline chalcones have been found to induce G2/M phase cell cycle arrest in breast cancer cells. This effect is often linked to the disruption of microtubule function or the activation of cell cycle checkpoints. The accumulation of cells in the G2/M phase is a common outcome observed in flow cytometry analysis of cells treated with these compounds. mdpi.com

Table 3: Cell Cycle Arrest by Isoquinoline-Related Compounds

| Compound Type | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Tetrahydro- nih.govtriazolo[3,4-a]isoquinoline chalcones | Luc-4T1 breast cancer cells | G2/M | |

| Chalcone derivative 1C | A2780 and A2780cis ovarian cancer cells | G2/M | mdpi.com |

| Alkaloid Erythraline | SiHa cervical cancer cells | G2/M |

Interruption of Cell Migration

The modulation of cell migration is a critical target in the development of therapeutics for conditions such as cancer metastasis and inflammatory disorders. Certain tetrahydroisoquinoline derivatives have demonstrated the ability to interfere with this complex process.

Mechanism of Action: Research has identified that some analogs of tetrahydroisoquinoline natural products can inhibit cell migration. nih.govnih.gov For instance, a semisynthetic derivative of quinocarmycin, DX-52-1, and a synthetic molecule related to the naphthyridinomycin family, HUK-921, have been shown to possess antimigratory effects on Madin-Darby canine kidney (MDCK) epithelial cells. nih.govnih.gov The proposed mechanism for these compounds involves targeting proteins crucial for cell motility.

The primary target for DX-52-1 in the context of cell migration appears to be the membrane-cytoskeleton linker protein, radixin. nih.gov Additionally, the multifunctional carbohydrate-binding protein, galectin-3, has been identified as a secondary target for both DX-52-1 and HUK-921. nih.govnih.gov Intriguingly, these compounds bind to galectin-3 outside of its carbohydrate-binding site, suggesting a novel inhibitory mechanism that is independent of its lectin function. nih.gov Silencing of galectin-3 expression through RNA interference resulted in reduced cell-matrix adhesion and cell migration, supporting its role in this process. nih.gov

| Compound | Primary Target | Secondary Target | Effect on Cell Migration |

| DX-52-1 | Radixin | Galectin-3 | Inhibition |

| HUK-921 | Galectin-3 | Radixin (weak binding) | Inhibition |

This table summarizes the identified protein targets and the resulting antimigratory effects of specific tetrahydroisoquinoline analogs.

Other Reported Biological Activities and Their Underlying Mechanisms

The decahydroisoquinoline and related structures are found in compounds with antihypertensive properties. The mechanisms underlying this activity are often linked to the modulation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS). mdpi.comnih.govyoutube.com

Mechanism of Action: While direct mechanistic studies on this compound are not readily available, the broader class of compounds containing similar structural motifs often exert their antihypertensive effects through several pathways:

Adrenergic Receptor Blockade: Many antihypertensive agents act as antagonists at alpha or beta-adrenergic receptors, leading to vasodilation and a decrease in cardiac output. youtube.comyoutube.com

Calcium Channel Blockade: Some compounds with structures reminiscent of parts of the decahydroisoquinoline skeleton, like 1,4-dihydropyridines, function as calcium channel blockers, preventing the influx of calcium into vascular smooth muscle cells and thereby promoting relaxation and vasodilation. researchgate.net

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): ACE inhibitors, which often contain proline-like structures that can be conceptually related to the cyclic amine of decahydroisoquinoline, block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.comyoutube.com

Structure-activity relationship (SAR) studies on various antihypertensive agents have shown that the nature and substitution pattern of the heterocyclic ring are crucial for activity. nih.gov

Derivatives of tetrahydroisoquinoline have been reported to possess both anti-inflammatory and analgesic properties. researchgate.netbiomedpharmajournal.orgnih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory effects of isoquinoline alkaloids and their derivatives are often attributed to the inhibition of key inflammatory pathways. nih.govnih.govresearchgate.net For example, some isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The underlying mechanism involves the inhibition of the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov Furthermore, some quinoline alkaloids have demonstrated the ability to significantly suppress the gene expression and secretion of pro-inflammatory cytokines IL-1β and IL-6 in macrophages. rsc.org

Analgesic Mechanisms: The analgesic activity of decahydroisoquinoline derivatives has been explored, with some compounds exhibiting potent effects. nih.govnih.gov A series of N-substituted trans-4a-aryldecahydroisoquinolines have been synthesized and evaluated for their opioid analgesic activities. nih.gov These compounds were found to have high affinities for both the mu (μ) and kappa (κ) opioid receptors. nih.gov The stereochemistry at the 4a and 8a positions is critical for activity, with the 4aR,8aR isomer, which has the same relative absolute configuration as morphine, being the more active enantiomer. nih.gov Other studies on decahydroquinoline (B1201275) derivatives have indicated that their analgesic mechanism is not related to opioid receptors, suggesting alternative pathways may be involved for different structural classes. nih.gov

| Compound Class | Proposed Analgesic Mechanism |

| N-substituted trans-4a-aryldecahydroisoquinolines | Agonism at μ and κ opioid receptors |

| Certain decahydroquinoline derivatives | Non-opioid receptor mediated |

This table highlights the different proposed mechanisms of analgesic action for various decahydroisoquinoline derivatives.

The tetrahydroisoquinoline scaffold is present in molecules investigated for their potential in treating central nervous system disorders, including depression and psychosis.

Antidepressant Mechanisms: 1,2,3,4-Tetrahydroisoquinoline (TIQ), an endogenous amine found in the mammalian brain, has demonstrated antidepressant-like effects in animal models. nih.gov The proposed mechanism of action for its antidepressant properties involves the activation of monoaminergic systems. TIQ acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.gov By inhibiting MAO, TIQ increases the synaptic availability of these monoamines, which is a well-established mechanism for many clinically used antidepressant drugs. researchgate.netwebmd.comnih.gov

Antipsychotic Mechanisms: While there is a lack of specific data on the antipsychotic properties of decahydroisoquinoline derivatives, the general mechanism of action for most antipsychotic drugs involves the modulation of dopamine and serotonin receptors. wikipedia.orgpsychopharmacologyinstitute.com Typical antipsychotics are primarily antagonists of the dopamine D2 receptor. wikipedia.org Atypical antipsychotics also exhibit D2 receptor antagonism but are additionally characterized by their high affinity for serotonin 5-HT2A receptors. wikipedia.orgpsychopharmacologyinstitute.com The therapeutic effects of these drugs are believed to stem from the blockade of these receptors in specific brain pathways, such as the mesolimbic and mesocortical pathways. psychopharmacologyinstitute.com

Quinoline-based compounds have a long history in the treatment of malaria.

Mechanism of Action: The primary mechanism of action for quinoline antimalarials like chloroquine (B1663885) is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.govyoutube.com During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. nih.govyoutube.com The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. nih.govnih.govyoutube.com Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal faces, preventing further polymerization. nih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. nih.gov The more lipophilic quinoline-methanols, such as mefloquine (B1676156) and quinine, may have additional or alternative sites of action. nih.gov

Computational and Theoretical Chemistry Studies of Decahydroisoquinoline Derivatives

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a molecule, or ligand, binds to a receptor.

Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a larger molecule, such as a protein receptor. nih.gov This information is critical in drug design for developing compounds that can effectively interact with a biological target.

Studies on various isoquinoline (B145761) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking simulations have been employed to explore the binding modes of:

Dihydroisoquinoline derivatives with the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in cancer. These studies have shown that active compounds can form hydrogen bonds and coordinate with zinc ions within the enzyme's active site, which is considered essential for their inhibitory activity. nih.gov

Tetrahydroisoquinoline derivatives with nitric oxide synthases, enzymes whose inhibition is a target in various diseases. mdpi.comresearchgate.net

Naphthyridine and isoquinoline derivatives as inhibitors of cyclin-dependent kinase 8 (CDK8), a target in cancer therapy. Docking revealed that hydrogen bond interactions with specific amino acid residues, like LYS52, significantly affect the compound's activity. nih.gov

Quinoline (B57606) derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors. nih.gov

Trimeric quinoline derivatives with the Bcl-xL protein, a modulator of apoptosis, showing their potential as ligands. nih.gov

These computational predictions help rationalize structure-activity relationships (SAR) and guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

| Target Receptor/Enzyme | Derivative Class | Key Predicted Interactions | Reference |

| Leucine Aminopeptidase (LAP) | Dihydroisoquinolines | Hydrogen bonds with Gly362, coordination of zinc ions | nih.gov |

| Dopamine (B1211576) D2 Receptor | Tetrahydroisoquinolines | --- | nih.gov |

| Nitric Oxide Synthases | Tetrahydroisoquinolines | --- | mdpi.comresearchgate.net |

| Cyclin-dependent Kinase 8 (CDK8) | Isoquinolines | Hydrogen bond with LYS52 | nih.gov |

| HIV Reverse Transcriptase | Quinolines | --- | nih.gov |

| α,β-tubulin | Pyrrolo[2,1-a]isoquinolines | Hydrogen bonds, hydrophobic interactions | mdpi.com |

The decahydroisoquinoline (B1345475) scaffold is a flexible system that can exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and understand the energy barriers between them.

Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational analysis, has been a powerful tool for studying the conformational equilibria in these systems. For cis-decahydroisoquinoline, studies have shown that the equilibrium favors a conformation where the two rings are fused in a "cis" arrangement. rsc.orgrsc.org Specifically, 13C NMR spectroscopy at low temperatures (215 K) demonstrated that the equilibrium favors the "type 1" conformation. rsc.orgrsc.org In this arrangement, the lone pair of electrons on the nitrogen atom can occupy an 'inside' position. rsc.orgrsc.org

However, when the nitrogen atom is protonated, as in the case of Decahydroisoquinolin-4a-ol (B2747204) hydrochloride, the two primary conformations (type 1 and type 2) become energetically equivalent, or degenerate. rsc.orgrsc.org This change highlights the significant influence of protonation on the conformational preference of the decahydroisoquinoline ring system. rsc.org

| Compound | Condition | Favored Conformation | Key Finding | Reference |

| cis-Decahydroisoquinoline | Unprotonated (215 K) | Type 1 (70%) | Nitrogen lone pair occupies the 'inside' position. | rsc.orgrsc.org |

| cis-Decahydroisoquinoline | Protonated | Type 1 and Type 2 are degenerate | Protonation removes the conformational preference. | rsc.orgrsc.org |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules. This allows for the elucidation of reaction pathways and the prediction of chemical reactivity. nih.gov

DFT is a powerful method for mapping the potential energy surface of a chemical reaction. This allows researchers to identify the lowest energy pathway from reactants to products, including the structures of high-energy transition states.

DFT calculations have been applied to understand various reactions involving isoquinoline and related scaffolds:

Hydrodenitrogenation (HDN) of Quinoline: DFT has been used to investigate the mechanism of nitrogen removal from quinoline over catalysts like Ni-promoted MoS2. These studies explore the detailed hydrogenation and ring-opening reaction pathways, helping to understand how catalyst structure influences the reaction products. nih.gov

Cycloaddition Reactions: The mechanisms of cycloaddition reactions, such as those between arylalkylketenes and benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs), have been investigated using DFT. rsc.org These calculations can determine the rate-determining step and explain the observed stereoselectivity of the reaction. rsc.org

Demethylation Reactions: DFT has been used to create rational models that explain the high selectivity observed in the demethylation of quaternary alkaloids containing the isoquinoline core. sci-hub.se

By calculating the energies of reactants, intermediates, transition states, and products, DFT provides crucial insights into reaction feasibility and selectivity. nih.govrsc.org

DFT is also used to calculate fundamental electronic properties that govern a molecule's reactivity. mdpi.com Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between HOMO and LUMO (EH-L) is an indicator of molecular stability; a small gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. arabjchem.org

Global Reactivity Descriptors: Properties such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from FMO energies. nih.govrsc.org These descriptors provide a quantitative measure of a molecule's reactivity and stability. mdpi.com

Studies on tetrahydroisoquinoline and quinoline derivatives have used these DFT-calculated properties to assess their reactivity, electronic stability, and potential for charge transfer. mdpi.comarabjchem.org

| Calculated Property | Significance | Application in Decahydroisoquinoline Studies | Reference |

| HOMO-LUMO Gap (EH-L) | Indicator of chemical reactivity and stability | Low gaps in some derivatives suggest a soft nature and higher reactivity. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Identifies nucleophilic and electrophilic regions for interaction. | arabjchem.org |

| Global Reactivity Descriptors | Quantifies reactivity (hardness, electronegativity, etc.) | Provides assessments of electronic stability and reactivity. | mdpi.comrsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Investigations

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

These models are developed by calculating a set of molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) and using statistical methods to correlate them with observed activity. japsonline.com Widely used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com

QSAR studies have been instrumental in understanding and optimizing the activity of tetrahydroisoquinoline derivatives for various therapeutic targets:

HDAC8 Inhibitors: A multi-QSAR modeling study on tetrahydroisoquinoline derivatives was conducted to identify key structural features for inhibiting histone deacetylase 8 (HDAC8), a target in cancer and other diseases. The results suggested that the tetrahydroisoquinoline moiety may be more effective as a "cap group" rather than a linker and that various substitutions on the scaffold are crucial for modulating activity. nih.govfigshare.com

LSD1 Inhibitors: 3D-QSAR models (CoMFA and CoMSIA) were developed for tetrahydroquinoline derivatives targeting lysine-specific demethylase 1 (LSD1), another anticancer target. The models, which showed good predictive ability, indicated that steric and electrostatic fields were most important for activity. mdpi.com

AKR1C3 Inhibitors: QSAR studies on isoquinoline derivatives have been used to model their inhibitory activity against aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer. japsonline.com

These models not only explain the observed activity of existing compounds but can also be used to predict the activity of new, yet-to-be-synthesized molecules, thereby guiding the design of more potent and selective agents. japsonline.commdpi.com

Predictive Modeling for Biological Potency and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is crucial for forecasting the biological potency and selectivity of decahydroisoquinoline derivatives. mdpi.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models are built using calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

The primary goal of QSAR in this context is to identify the key structural features of decahydroisoquinoline derivatives that govern their interaction with specific biological targets, thereby influencing their potency and selectivity. dergipark.org.tr For instance, studies on related isoquinoline derivatives have shown that substitutions at different positions on the isoquinoline ring can significantly impact biological activity, such as anticancer or antimalarial effects. semanticscholar.org By developing robust and predictive QSAR models, researchers can screen virtual libraries of decahydroisoquinoline compounds and prioritize the synthesis of those with the highest predicted activity and selectivity, accelerating the drug development process. dergipark.org.tr

Regression-based models, such as Multiple Linear Regression (MLR), are often employed to develop these predictive equations. mdpi.com For example, a hypothetical QSAR model for a series of decahydroisoquinoline derivatives might take the form of an equation where the biological activity (e.g., pIC50) is predicted based on a combination of electronic, steric, and hydrophobic descriptors. mdpi.com The reliability of these models is rigorously assessed through various validation metrics to ensure their predictive power. researchgate.net

Computational Approaches to Molecular Descriptor Calculation for SAR/QSPR (e.g., Lipophilicity)